Palmitoyl-D-glutamic acid
Description
Contextualization within the Class of N-Acylamides
N-Palmitoyl-D-glutamic acid is classified as an N-acylamide, a broad family of lipid signaling molecules. wikipedia.orghmdb.ca Structurally, N-acylamides consist of a fatty acyl group linked to a primary amine via an amide bond. wikipedia.orgnih.gov This family is diverse, with variations in both the fatty acid chain and the amine-containing head group. wikipedia.orgnih.gov
N-Palmitoyl-D-glutamic acid is more specifically categorized as a long-chain N-acyl amino acid (NAAA), where the fatty acid is palmitic acid, a 16-carbon saturated fatty acid, and the amino-containing moiety is glutamic acid. hmdb.ca NAAAs are chemically related to endocannabinoids, such as anandamide (B1667382), and are considered part of the expanded endocannabinoidome, a complex lipid signaling system. researchgate.netnih.gov This relationship underscores their importance as potential signaling molecules in a wide array of physiological processes. wikipedia.orgresearchgate.net The study of N-acylamides is an active area of research, with hundreds of such compounds believed to exist in the human body, each with potentially unique functions. hmdb.ca
Biological Origin and Endogenous Presence in Mammalian Tissues
The presence of N-palmitoyl glutamic acid as an endogenous compound has been confirmed in mammalian tissues. Specifically, targeted lipidomics analysis has identified N-palmitoyl glutamic acid in rat brain extracts. In these studies, the endogenous compound showed nearly identical mass spectrometry fragmentation patterns and retention times as a synthetically created standard, confirming its natural occurrence.
While the precise biosynthetic pathway for N-Palmitoyl-D-glutamic acid has not been fully elucidated, the general synthesis of N-acyl amino acids is thought to occur through several potential enzymatic routes. nih.gov One proposed mechanism involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. nih.gov Enzymes such as peptidase M20 domain containing 1 (PM20D1) have been shown to catalyze the bidirectional condensation and hydrolysis of various N-acyl amino acids. hmdb.ca Another possibility is the involvement of enzymes similar to N-acetyl glutamate (B1630785) synthetase. nih.gov The degradation of N-acylamides is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and amine. hmdb.ca
The following table details the N-acyl glutamic acids that have been identified in rat brain tissue through targeted lipidomics.
| Identified N-Acyl Glutamic Acids in Rat Brain |
| N-arachidonoyl glutamic acid |
| N-palmitoyl glutamic acid |
| N-stearoyl glutamic acid |
| N-oleoyl glutamic acid |
| N-docosahexaenoyl glutamic acid |
This data is compiled from targeted lipidomics studies on rat brain extracts.
Stereochemical Significance of the D-Glutamic Acid Moiety
A particularly interesting feature of N-Palmitoyl-D-glutamic acid is the presence of the D-enantiomer of glutamic acid. In biological systems, the L-form of amino acids is far more common, being the exclusive form incorporated into proteins during ribosomal synthesis. acs.org However, the presence and functional importance of D-amino acids in mammals is now well-established. diabetesjournals.orgfrontiersin.orgmdpi.com
D-amino acids such as D-serine, D-aspartate, and D-alanine are found in mammalian tissues, particularly in the nervous and endocrine systems, where they act as signaling molecules. diabetesjournals.orgfrontiersin.org For instance, D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor crucial for synaptic plasticity, learning, and memory. frontiersin.orgmdpi.com Notably, D-glutamate can also act as an agonist at the glutamate binding site of NMDA receptors. mdpi.com
The conversion of L-amino acids to their D-counterparts is carried out by enzymes called racemases. acs.org For glutamic acid, the enzyme glutamate racemase facilitates this stereochemical transformation. acs.org The existence of such enzymatic machinery highlights that the production of D-amino acids is a regulated biological process.
The specific biological implications of the D-configuration in N-Palmitoyl-D-glutamic acid are not yet fully understood. However, stereochemistry is known to be critical for the biological activity of many molecules. In some cases, the different stereoisomers of a compound can have vastly different effects. For other related N-acyl amino acids, such as N-oleoyl-phenylalanine, it has been observed that both the D- and L-isomers can stimulate cellular respiration equally, suggesting that for some biological actions, the stereochemistry of the amino acid may not be a determining factor. nomuraresearchgroup.com Further research is needed to determine whether N-Palmitoyl-D-glutamic acid exhibits stereospecific activity, and how its functions may differ from its more common L-glutamic acid counterpart.
Properties
Molecular Formula |
C21H39NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-(hexadecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m1/s1 |
InChI Key |
KMAOMYOPEIRFLB-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Design for N Palmitoyl D Glutamic Acid and Its Research Derivatives
Chemoenzymatic and De Novo Chemical Synthesis Approaches for N-Acyl Amino Acids
The construction of N-acyl amino acids, including N-Palmitoyl-D-glutamic acid, can be achieved through both enzymatic and purely chemical methods. De novo synthesis refers to the creation of these complex molecules from simpler starting materials. taylorandfrancis.com Chemoenzymatic methods, on the other hand, leverage the high selectivity of enzymes to achieve specific chemical transformations, often under mild conditions. johnshopkins.edu
Amide Bond Formation Techniques for Palmitoyl-D-glutamic Acid Synthesis
The central challenge in synthesizing N-Palmitoyl-D-glutamic acid is the formation of a stable amide bond between the carboxyl group of palmitic acid and the amino group of D-glutamic acid. A variety of chemical techniques have been developed to facilitate this coupling, often involving the "activation" of the carboxylic acid.
One established method is the mixed anhydride (B1165640) method , which has been successfully used to synthesize diethyl N-palmitoyl glutamate (B1630785). nih.gov In this approach, the carboxylic acid is reacted with a chloroformate to form a highly reactive mixed anhydride intermediate, which then readily acylates the amine.
A widely used class of reagents for amide bond formation are carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.comyoutube.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To minimize the risk of racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Uronium and phosphonium (B103445) salt-based coupling reagents represent another powerful class of activating agents. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and ability to suppress racemization. peptide.commerckmillipore.com These reagents react with the carboxylic acid to form activated esters that readily couple with the amine component.
Enzymatic approaches offer a green and highly selective alternative to chemical methods. Hydrolase-catalyzed stereoselective formation of peptide bonds is a clean and mild procedure. johnshopkins.edu Enzymes such as lipases can catalyze the acylation of amino acids with fatty acids. researchgate.net The biosynthesis of N-acyl amino acids can also occur via acyl-CoA thioesters, where an acyl-CoA synthetase first activates the fatty acid. nih.gov
| Coupling Reagent Class | Specific Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, effective for forming amides, esters, and anhydrides. Byproducts can sometimes be difficult to remove. peptide.com |
| Uronium/Phosphonium Salts | HBTU, TBTU, HATU, PyBOP | Highly efficient, low racemization, suitable for both solution-phase and solid-phase synthesis. peptide.commerckmillipore.com |
| Mixed Anhydrides | Isobutyl chloroformate | A classic method that proceeds through a reactive mixed anhydride intermediate. nih.gov |
Stereoselective Synthesis of D-Amino Acid Conjugates
Ensuring the correct stereochemistry of the D-glutamic acid moiety is paramount. Several strategies exist for the stereoselective synthesis of D-amino acid conjugates.
Enzymatic resolution is a powerful technique where an enzyme selectively acts on one enantiomer in a racemic mixture. For instance, N-acyl-D-amino acid amidohydrolases can be used to hydrolyze N-acyl-D-amino acids, allowing for the separation of the D-enantiomer. iris-biotech.de Another approach involves the use of D-aminopeptidases, which can stereospecifically hydrolyze D-amino acid amides. researchgate.net It is also possible to synthesize D-glutamic acid from L-glutamic acid through a multi-step process involving racemization, acylation, enzymatic resolution, and hydrolysis. researchgate.net
Asymmetric synthesis from prochiral starting materials is another key approach. This can involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the stereoselective synthesis of glutamic acid analogs has been achieved through Michael addition reactions involving nucleophilic glycine (B1666218) equivalents and α,β-unsaturated carboxylic acid derivatives. ucj.org.ua The use of chiral auxiliaries, such as those derived from (R)- or (S)-tert-butylsulfinamide (Ellman's auxiliary), can guide the stereoselective addition of nucleophiles to imines, leading to the desired D-amino acid precursor. nih.gov Furthermore, engineered D-amino acid dehydrogenases have been developed that can produce a broad range of D-amino acids via the reductive amination of the corresponding α-keto acid with high stereoselectivity. nih.gov
| Synthetic Strategy | Description | Example Application |
| Enzymatic Resolution | Utilizes the stereospecificity of enzymes to separate a racemic mixture. | Selective hydrolysis of N-acetyl-L-glutamic acid by aminoacylase (B1246476) to isolate the D-enantiomer after separation. researchgate.net |
| Asymmetric Synthesis with Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. | Use of Ellman's sulfinamide to direct the stereoselective addition of a cyanide source in a modified Strecker synthesis. nih.gov |
| Biocatalytic Asymmetric Synthesis | Employs engineered enzymes to catalyze a stereoselective reaction. | Reductive amination of α-ketoglutarate using an engineered D-amino acid dehydrogenase to produce D-glutamic acid. nih.gov |
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Lipidated Peptide Conjugates
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on an insoluble resin support. nih.gov This methodology has been adapted for the synthesis of lipidated peptides, including those containing N-Palmitoyl-D-glutamic acid. A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin. peptide.com
The synthesis of a peptide with an N-terminal this compound residue would typically involve the standard Fmoc/tBu strategy. iris-biotech.de The peptide chain is assembled on the resin, and after the final amino acid is coupled, the N-terminal Fmoc protecting group is removed. Palmitic acid is then coupled to the free N-terminal amine of the D-glutamic acid residue. researchgate.net This final acylation step is usually performed using standard coupling reagents like DIC/HOBt or HBTU. uu.nl
A critical consideration when using glutamic acid in SPPS is the potential for side reactions. One such side reaction is the formation of a glutarimide, which can occur when the side-chain carboxyl group of glutamic acid reacts with the backbone amide. nih.gov This can be sequence-dependent and may be mitigated by the presence of sterically hindering protecting groups on adjacent amino acids. nih.gov Orthogonal protecting group strategies are crucial for managing the reactivity of the different functional groups. For instance, the side chain of glutamic acid can be protected with an allyl ester (OAll), which can be selectively removed using a palladium catalyst without affecting other acid-labile or base-labile protecting groups. nih.govcem.com This allows for selective modification of the glutamic acid side chain while the peptide remains attached to the resin.
Functionalization and Derivatization for Mechanistic Research Applications
To investigate the mechanisms of action of N-Palmitoyl-D-glutamic acid, researchers often synthesize analogs that are tagged with reporter groups or are compatible with bioorthogonal chemistry.
Synthesis of Reporter-Tagged and Click Chemistry-Compatible Analogs
Fluorescently-tagged analogs are invaluable tools for visualizing the localization and transport of molecules in biological systems. Fluorescent D-amino acids (FDAAs) have been synthesized and used to probe peptidoglycan synthesis in bacteria. nih.gov A common strategy involves reacting the amino acid with a fluorescent dye, such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride (NBD-Cl), which can be done under mild conditions. mdpi.com The resulting fluorescently labeled amino acid can then be acylated with palmitic acid to generate the desired probe.
Click chemistry has emerged as a powerful tool for bioorthogonal ligation, allowing for the specific and efficient coupling of two molecules in a complex biological environment. lumiprobe.comsichem.de The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To create a click-compatible analog of N-Palmitoyl-D-glutamic acid, either the palmitic acid or the glutamic acid moiety can be modified with an azide (B81097) or an alkyne group. For example, a palmitic acid analog with a terminal alkyne group can be synthesized and then coupled to D-glutamic acid. This "clickable" lipidated amino acid can be incorporated into biological systems and subsequently detected or captured by reacting it with an azide-containing reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. beilstein-journals.org
| Modification Strategy | Description | Example Application |
| Fluorescent Tagging | Covalent attachment of a fluorescent dye to the molecule. | Synthesis of an NBD-labeled D-glutamic acid derivative for imaging studies. mdpi.com |
| Click Chemistry Compatibility | Incorporation of a bioorthogonal functional group, such as an azide or alkyne. | Synthesis of a palmitic acid analog with a terminal alkyne for subsequent CuAAC ligation to a reporter molecule. beilstein-journals.org |
Design and Preparation of this compound-Containing Peptide Amphiphiles
Peptide amphiphiles (PAs) are molecules that combine a hydrophilic peptide segment with a hydrophobic tail, such as a palmitoyl (B13399708) group. nih.govacs.org These molecules can self-assemble in aqueous solution to form a variety of nanostructures, including nanofibers, micelles, and vesicles. johnshopkins.eduresearchgate.net The incorporation of N-Palmitoyl-D-glutamic acid into a PA can influence its self-assembly properties and introduce specific functionalities.
The design of a PA containing N-Palmitoyl-D-glutamic acid would typically involve solid-phase peptide synthesis. The peptide sequence is first assembled on a resin, and then the N-terminal D-glutamic acid is acylated with palmitic acid. nih.gov The resulting PA can then be cleaved from the resin and purified. The self-assembly of these PAs is driven by a combination of hydrophobic interactions between the palmitoyl chains, hydrogen bonding between the peptide backbones, and electrostatic interactions between charged amino acid side chains. nih.gov The presence of the D-amino acid can confer resistance to enzymatic degradation, making these PAs more stable for biomedical applications. The glutamic acid residue itself provides a carboxylic acid side chain that can be used for further functionalization or to impart pH-responsiveness to the self-assembled nanostructures.
Integration into Biocompatible Polymeric Structures
The integration of N-palmitoyl-D-glutamic acid into biocompatible polymeric structures is a key strategy for developing advanced functional biomaterials, particularly for applications in drug delivery and tissue engineering. The amphiphilic nature of the molecule, combining a lipophilic 16-carbon palmitoyl chain with a hydrophilic glutamic acid headgroup, allows for its incorporation through several distinct methods. These strategies leverage both covalent and non-covalent interactions to impart unique self-assembly and surface-functionalization properties to the resulting polymeric materials. The primary approaches for integration include direct copolymerization to form the polymer backbone and physical incorporation via hydrophobic interactions for surface modification.
Covalent Integration via Polycondensation Reactions
One of the most direct methods for integrating N-palmitoyl-D-glutamic acid into a polymer is to use it as a monomer in a polycondensation reaction. Research has demonstrated the synthesis of novel, surface-active copolyesters using N-alkanoyl derivatives of glutamic acid, such as N-palmitoyl-D-glutamic acid, along with biocompatible diols like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG). tandfonline.com
The Steglich reaction, a type of esterification conducted under mild conditions, has been effectively employed for this polyesterification. tandfonline.comlpnu.ua In this process, the two carboxylic acid groups of the N-palmitoyl-D-glutamic acid monomer react with the terminal hydroxyl groups of the diol monomers (e.g., PEG). The resulting polymer is an alternating block copolyester, featuring hydrophilic polyether segments and lipophilic N-palmitoyl-D-glutamic acid segments. tandfonline.com
A key characteristic of these copolyesters is their ability to self-assemble in aqueous environments. The distinct hydrophilic and hydrophobic blocks drive the formation of self-stabilized nanoparticle dispersions, where the lipophilic N-palmitoyl glutamic acid fragments form a core capable of solubilizing poorly water-soluble compounds. tandfonline.com This makes these materials highly promising for the development of novel drug delivery systems. The biodegradability of the polyester (B1180765) backbone, which contains hydrolyzable ester bonds, is another significant advantage for biomedical applications. tandfonline.com
Physical Integration via Hydrophobic Anchoring
An alternative strategy involves the non-covalent integration of palmitoyl-containing molecules into pre-formed biocompatible polymer matrices. This approach utilizes the strong hydrophobic affinity of the palmitoyl chain for the nonpolar domains of polymers like poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polyester. yale.edu
In this method, the fatty acid chain acts as a hydrophobic anchor, partitioning itself into the core of the polymer matrix, while the more polar headgroup (the glutamic acid moiety) is positioned at the material's surface, interfacing with the aqueous environment. This technique has been effectively demonstrated for modifying the surface of PLGA microparticles and scaffolds. yale.edu While the specific example in a key study involved conjugating palmitic acid to the protein avidin, the principle is directly applicable to N-palmitoyl-D-glutamic acid. yale.edu The palmitoyl chain would embed within the PLGA, presenting the functional glutamic acid residue on the surface.
This surface modification is highly valuable for improving the functionality of biomaterials. For instance, presenting carboxylic acid groups on the surface of a PLGA scaffold can influence cell adhesion and provides reactive sites for the further conjugation of bioactive molecules, such as peptides or targeting ligands. The ease and generality of this method make it a flexible strategy for functionalizing a wide range of biodegradable polyesters for drug delivery and tissue engineering applications. yale.edu
Interactive Data Table: Strategies for Integrating N-Palmitoyl-D-glutamic Acid into Biocompatible Polymers
| Biocompatible Polymer System | Integration Strategy | Key Characteristics of Resulting Structure | Research Application |
| Copolyesters of Polyethylene Glycol (PEG) or Polypropylene Glycol (PPG) | Covalent Integration (Copolymerization) : N-alkanoyl glutamic acid used as a monomer in a Steglich polycondensation reaction with PEG or PPG diols. tandfonline.com | Forms amphiphilic block copolyesters with a biodegradable backbone. tandfonline.com The structure consists of alternating hydrophilic (PEG/PPG) and lipophilic (N-alkanoyl glutamic acid) blocks. tandfonline.com | Development of self-stabilized nanoparticle dispersions for the solubilization and delivery of poorly water-soluble drugs. tandfonline.com |
| Poly(lactic-co-glycolic acid) (PLGA) | Physical Integration (Hydrophobic Anchoring) : The lipophilic palmitoyl chain partitions into the hydrophobic PLGA matrix, anchoring the molecule. yale.edu | Positions the hydrophilic glutamic acid headgroup at the polymer-water interface, modifying the surface properties of the material. yale.edu | Surface functionalization of biodegradable microparticles and scaffolds for targeted drug delivery and tissue engineering. yale.edu |
Biosynthesis, Metabolism, and Enzymatic Interactions of N Palmitoyl D Glutamic Acid
Endogenous Formation Pathways of N-Acyl Glutamic Acids
The formation of N-acyl amino acids, including N-palmitoyl-glutamic acid, is a sophisticated biological process primarily driven by specific enzymatic reactions. These pathways conjugate fatty acids with amino acids, creating a diverse family of lipid molecules. nih.govnih.gov While hundreds of these lipids can theoretically be generated, the specific anabolic processes for most, including the D-enantiomer of palmitoyl-glutamic acid, are still under investigation. nih.govresearchgate.net
Enzyme-Catalyzed Condensation of Fatty Acids and Amino Acids
The fundamental mechanism for the biosynthesis of N-acyl amino acids is the enzyme-catalyzed condensation of a fatty acid with an amino acid. nih.govwikipedia.org This process involves the formation of an amide bond between the acyl group of the fatty acid and the amino group of the amino acid. nih.gov While the existence of N-acylated amino acids in biological systems has been known for some time, the specific enzymes governing the synthesis of many of these compounds are an active area of research. nih.gov The synthesis of N-acetylglutamic acid from glutamic acid and acetyl-CoA by N-acetylglutamate synthase (NAGS) is a well-characterized example of such a condensation reaction, although this involves a short-chain acyl group. nih.gov For long-chain N-acyl amino acids, the enzyme PM20D1 has been identified as a key catalyst. wikipedia.orgpnas.org
Role of Peptidase M20 Domain Containing 1 (PM20D1) in N-Acyl Amino Acid Biogenesis
Peptidase M20 domain containing 1 (PM20D1) is a crucial enzyme identified as a physiological regulator of endogenous N-acyl amino acid levels. elifesciences.org PM20D1 is a secreted enzyme found in the circulation in both mice and humans. elifesciences.org It functions bidirectionally, capable of catalyzing both the synthesis of NAAAs from free fatty acids and amino acids and the reverse hydrolysis reaction. nih.govescholarship.org
Genetic elevation of circulating PM20D1 in mice leads to an accumulation of various N-acyl amino acid species, highlighting its primary role in their biosynthesis in vivo. wikipedia.orgpnas.org Conversely, the absence of PM20D1 results in a significant dysregulation of N-acyl amino acid levels. elifesciences.org In vitro studies have confirmed that recombinant PM20D1 can efficiently catalyze the condensation of fatty acids with a variety of amino acids. elifesciences.org This evidence establishes PM20D1 as a central enzyme in the biogenesis of this class of lipids. nih.gov
Catabolic Mechanisms and Enzymatic Hydrolysis
The biological activity of N-acyl amino acids is terminated through enzymatic hydrolysis, which breaks the amide bond to release the constituent fatty acid and amino acid. This degradation is a key aspect of regulating the levels and signaling functions of these molecules.
Fatty Acid Amide Hydrolase (FAAH) Activity on N-Acylamide Degradation
Fatty Acid Amide Hydrolase (FAAH) is a key intracellular enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl amino acids. elifesciences.orgnih.govhmdb.ca It is an integral membrane protein that terminates the signaling of these lipids by hydrolyzing them into their component fatty acid and amine. nih.govhmdb.ca
FAAH's role has been confirmed through biochemical studies using tissues from PM20D1 knockout mice. In these models, a significant N-acyl amino acid hydrolysis activity remains, which was identified as being primarily mediated by FAAH. elifesciences.orgnih.gov While both PM20D1 and FAAH can hydrolyze NAAAs, they exhibit different substrate preferences. FAAH has a more restricted substrate scope compared to the broad activity of PM20D1. elifesciences.org This suggests that FAAH provides a more specific, intracellular mechanism for the catabolism of certain N-acyl amino acids. elifesciences.orgnih.gov
| Enzyme | Primary Function | Location | Directionality | Key Characteristics |
|---|---|---|---|---|
| PM20D1 | Biosynthesis & Hydrolysis | Extracellular (Secreted) | Bidirectional | Broad substrate scope for both synthesis and degradation of N-acyl amino acids. nih.govelifesciences.org |
| FAAH | Hydrolysis (Degradation) | Intracellular (Membrane-associated) | Unidirectional (Hydrolysis) | More restricted substrate scope compared to PM20D1; primary catabolic enzyme for many fatty acid amides. elifesciences.orgnih.gov |
Enzymatic Degradation Kinetics of Related Palmitoylated Structures
The degradation kinetics of N-acyl amides are influenced by the structure of both the fatty acyl chain and the amino acid head group. Studies on FAAH show that the enzyme has a strong preference for certain acyl chains. For instance, research using a series of p-nitroanilide substrates revealed that FAAH exhibits a preference for acyl chains of nine carbons or longer. researchgate.net
Intersections with Cellular Lipid Signaling Systems and Protein Acylation Pathways
N-acyl amino acids are part of a larger network of lipid signaling molecules, often referred to as the "endocannabinoidome," which includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.govnih.gov These molecules are characterized by a fatty acid linked to a biogenic amine and are involved in a wide array of physiological processes. nih.gov The pathways for the biosynthesis and degradation of N-acyl amino acids are intertwined with the metabolism of other bioactive lipids.
Protein acylation is a post-translational modification where an acyl group is covalently attached to an amino acid residue within a protein. creative-diagnostics.comportlandpress.com This process is critical for regulating protein localization, stability, and function. creative-diagnostics.commdpi.com Palmitoylation, the attachment of palmitic acid to cysteine residues, is a common form of protein acylation that enhances the protein's affinity for cell membranes. wikipedia.org While the direct involvement of N-palmitoyl-D-glutamic acid in protein acylation is not established, its components—palmitic acid and glutamic acid—are central to cellular metabolism. Palmitic acid, in the form of Palmitoyl-CoA, is the substrate for protein palmitoyl (B13399708) acyltransferases. mdpi.com Glutamic acid is a key metabolite in the citric acid cycle. wikipedia.org Therefore, the synthesis and degradation of N-palmitoyl-D-glutamic acid intersect with the metabolic pools that supply substrates for these fundamental cellular processes.
Modulation of Related Acyltransferase Systems by N-Acyl Amino Acids
The direct influence of N-Palmitoyl-D-glutamic acid on acyltransferase systems has not been specifically documented. However, the broader family of N-acyl amino acids is known to interact with enzymes involved in lipid metabolism. The biosynthesis and degradation of N-acyl amino acids are primarily regulated by two key enzymes: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgelifesciences.org
PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back to their constituent parts. elifesciences.org FAAH, on the other hand, is primarily involved in the degradation of a variety of fatty acid amides, including N-acyl amino acids. wikipedia.orgelifesciences.org The substrate specificity of these enzymes is broad, and it is plausible that N-Palmitoyl-D-glutamic acid could be a substrate for either synthesis or degradation by these or related enzymes. However, without specific research, its role as a modulator of these or other acyltransferase systems remains speculative.
Table 1: Key Enzymes in N-Acyl Amino Acid Metabolism
| Enzyme | Function | Substrate Class | Potential Interaction with N-Palmitoyl-D-glutamic acid |
| PM20D1 | Biosynthesis and Hydrolysis | N-acyl amino acids | Hypothetically, could be involved in its synthesis or breakdown. |
| FAAH | Hydrolysis | Fatty acid amides | Potentially a substrate for degradation. |
| N-acyl-D-amino acid amidohydrolase | Hydrolysis of N-acyl-D-amino acids | N-acyl-D-amino acids | Could potentially hydrolyze N-Palmitoyl-D-glutamic acid. researchgate.net |
It is important to distinguish the enzymes involved in the metabolism of N-acyl amino acids from the palmitoyl acyltransferases (PATs) that are responsible for protein palmitoylation. portlandpress.com The latter are a family of enzymes containing a conserved DHHC domain that catalyze the attachment of palmitate to cysteine residues in proteins. portlandpress.com There is currently no evidence to suggest that N-acyl amino acids, including N-Palmitoyl-D-glutamic acid, directly modulate the activity of these DHHC-PAT enzymes.
Potential Influence on Dynamic Protein Palmitoylation Cycles (e.g., synaptic proteins)
The concept of N-Palmitoyl-D-glutamic acid influencing dynamic protein palmitoylation cycles is an area that requires dedicated investigation. Protein palmitoylation is a reversible post-translational modification crucial for the function of many synaptic proteins, regulating their trafficking, localization, and interaction with other proteins. nih.govmdpi.comnih.gov This dynamic process of palmitoylation and depalmitoylation is essential for synaptic plasticity. frontiersin.org
Given that N-Palmitoyl-D-glutamic acid is composed of palmitic acid and a neurotransmitter-like molecule (glutamic acid), it is tempting to speculate on its potential role in neuronal signaling. N-acyl amides, in general, are recognized as a class of signaling lipids. wikipedia.org However, a direct link between exogenous or endogenous N-acyl amino acids and the regulation of the enzymatic machinery of protein palmitoylation (i.e., the DHHC-PATs and acyl-protein thioesterases) has not been established.
Table 2: Synaptic Proteins Subject to Dynamic Palmitoylation
| Protein | Function | Role of Palmitoylation |
| PSD-95 | Postsynaptic scaffolding protein | Regulates synaptic localization and clustering of receptors. rupress.org |
| Gephyrin | Scaffolding protein at inhibitory synapses | Controls receptor clustering and plasticity of GABAergic synapses. |
| GABAA Receptor Subunits | Neurotransmitter receptors | Affects receptor trafficking and function. |
| AMPA Receptor Subunits | Neurotransmitter receptors | Influences receptor trafficking and synaptic plasticity. nih.gov |
The potential influence of N-Palmitoyl-D-glutamic acid on these processes could be indirect. For instance, if it were to interact with signaling pathways that in turn regulate the activity of palmitoylating or depalmitoylating enzymes, it could have a downstream effect on the palmitoylation status of synaptic proteins. However, this remains a hypothetical scenario without direct experimental evidence. The presence of the D-amino acid isomer of glutamate (B1630785) also adds a layer of complexity, as the biological roles of N-acyl-D-amino acids are not as well understood as their L-counterparts. nih.gov
Molecular Mechanisms of Action and Cellular Interactivity of N Palmitoyl D Glutamic Acid
Receptor Binding and Signaling Pathway Modulation
N-Palmitoyl-D-glutamic acid, an N-acyl amino acid, is part of a class of lipid molecules with the potential to interact with various cellular receptors and modulate signaling pathways. While direct studies on N-Palmitoyl-D-glutamic acid are limited, the activities of structurally related N-acyl amides and fatty acids provide a framework for understanding its likely molecular mechanisms of action.
G-Protein Coupled Receptor (GPCR) Binding Activity
G-protein coupled receptors (GPCRs) are the largest family of integral membrane proteins and are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.gov The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of heterotrimeric G proteins. nih.govyoutube.com
While specific binding of N-Palmitoyl-D-glutamic acid to a particular GPCR has not been extensively documented, research on other N-acyl amino acids has shown that they can act as signaling molecules through this receptor class. For instance, N-acylglycines, which share the N-acyl amino acid structure, have been identified as lipid activators of the GPCR GPR132 (also known as G2A). nih.govdundee.ac.uk In one study, N-palmitoylglycine was found to be a potent agonist for GPR132, with an activity comparable to or greater than the oxidized fatty acid 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov The proposed binding model suggests that the acyl side-chain of N-acylglycines extends into the membrane bilayer between transmembrane helices of the receptor. nih.gov This indicates that N-acylated amino acids can function as ligands for GPCRs, and it is plausible that N-Palmitoyl-D-glutamic acid could exhibit similar activity at GPR132 or other currently orphan GPCRs.
The palmitoylation of GPCRs themselves, a post-translational modification where palmitic acid is attached to cysteine residues, is known to influence receptor trafficking, localization to lipid rafts, and signaling. nih.govnih.gov This highlights the general importance of the palmitoyl (B13399708) moiety in the context of GPCR function.
Table 1: Agonist Potency of N-Acylglycines at GPR132
| Compound | Relative Potency |
|---|---|
| N-palmitoylglycine | > 9-HODE |
| N-linoleoylglycine | ≈ 9-HODE |
| N-oleoylglycine | < Linoleamide |
| N-stereoylglycine | ≈ N-oleoylglycine |
| N-arachidonoylglycine | < N-stereoylglycine |
| N-docosehexanoylglycine | < N-arachidonoylglycine |
This table is based on the order-of-potency reported for N-acylglycines at the GPR132 receptor. nih.gov
Transient Receptor Potential (TRP) Channel Modulatory Effects
Transient Receptor Potential (TRP) channels are a superfamily of ion channels that are typically permeable to cations and are involved in a wide range of sensory processes, including thermosensation, chemosensation, and pain. nih.govnih.gov Several TRP channels are known to be modulated by lipids and lipid-derived molecules. dntb.gov.ua
Direct modulation of TRP channels by N-Palmitoyl-D-glutamic acid has not been specifically reported. However, the structurally similar endogenous fatty acid amide, palmitoylethanolamide (B50096) (PEA), has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov PEA dose-dependently increases intracellular calcium levels in cells expressing TRPV1, an effect that is inhibited by TRPV1 antagonists. nih.gov This activation of TRPV1 by PEA appears to be mediated, at least in part, through the peroxisome proliferator-activated receptor α (PPARα). nih.gov
Given that PEA contains a palmitoyl group, it is conceivable that N-Palmitoyl-D-glutamic acid could also interact with TRP channels. The amphipathic nature of N-Palmitoyl-D-glutamic acid would allow it to partition into the cell membrane, where it could potentially interact with the transmembrane domains of TRP channels, similar to how other lipids are thought to modulate their activity. The family of N-acyl amino acids has been noted for their potential to modulate membrane proteins like ion channels. nih.gov
Interactions with Nuclear Receptor Superfamily Members (e.g., NR4A2 for related acyl amino acids)
Nuclear receptors are a class of transcription factors that regulate gene expression in response to the binding of lipophilic ligands. nih.govresearchgate.net These receptors play crucial roles in development, metabolism, and physiology. researchgate.net
There is no direct evidence of N-Palmitoyl-D-glutamic acid binding to members of the nuclear receptor superfamily. However, the orphan nuclear receptor NR4A2 has been shown to play a key role in regulating fatty acid metabolism. nih.gov Studies have demonstrated that NR4A2 can bind to peroxisome proliferator response elements (PPREs) in the promoter regions of genes involved in fatty acid oxidation, such as acyl-CoA oxidase (ACOX). nih.gov While the endogenous ligands for NR4A2 are not fully elucidated, its role in fatty acid pathways suggests that it could be a target for lipid molecules.
Given its structure as a fatty acid conjugated to an amino acid, N-Palmitoyl-D-glutamic acid could potentially act as a ligand for nuclear receptors that are involved in lipid sensing and metabolic regulation. The general mechanism of nuclear receptor activation involves the ligand binding to a ligand-binding domain (LBD), which induces a conformational change that allows for the recruitment of coactivator proteins and subsequent regulation of gene transcription. nih.govnih.gov The amphiphilic nature of N-Palmitoyl-D-glutamic acid makes it a candidate for such interactions.
Membrane Interactions and Amphiphilic Assembly Dynamics
The amphiphilic nature of N-Palmitoyl-D-glutamic acid, conferred by its hydrophobic palmitoyl tail and hydrophilic glutamic acid headgroup, is expected to govern its behavior in aqueous environments, leading to self-assembly into supramolecular structures and interaction with cellular membranes.
Micelle Formation Characteristics and Critical Micellular Concentration (CMC) Analysis
Surfactant molecules, like N-Palmitoyl-D-glutamic acid, in an aqueous solution will initially accumulate at the surface. As the concentration increases to a certain point, the surface becomes saturated, and the molecules begin to form aggregates in the bulk solution known as micelles. biolinscientific.comkruss-scientific.com This concentration is termed the critical micelle concentration (CMC). kruss-scientific.comwikipedia.org Above the CMC, any additional surfactant molecules added to the system will primarily form micelles. wikipedia.org
Table 2: Factors Influencing the Critical Micelle Concentration (CMC) of Amphiphiles
| Factor | Influence on CMC | Rationale |
|---|---|---|
| Alkyl Chain Length | Longer chain decreases CMC | Increased hydrophobicity drives micellization at lower concentrations. mdpi.com |
| Headgroup Charge | Increased charge increases CMC | Greater electrostatic repulsion between headgroups opposes aggregation. mdpi.com |
| Ionic Strength | Increased ionic strength decreases CMC | Counterions screen headgroup repulsion, favoring micelle formation. |
| Temperature | Variable | Can affect both the hydration of the hydrophilic group and the hydrophobic interactions of the tail. |
Structure Activity Relationship Sar Profiling and Rational Design Principles
Impact of Acyl Chain Length and Saturation on Biological Activity and Specificity
Research on the broader class of N-acyl amino acids (NAAAs) and lipopeptides demonstrates a clear dependence of bioactivity on the nature of the fatty acid moiety.
Acyl Chain Length: The length of the hydrocarbon chain directly influences the molecule's ability to insert into and traverse lipid bilayers, a property essential for reaching intracellular targets or interacting with membrane-bound proteins. nih.gov Studies on synthetic antimicrobial lipopeptides have shown that changes in acyl chain length can dramatically alter efficacy. For instance, in one study, substituting an 18-carbon stearyl chain with a 12-carbon lauryl chain resulted in a complete loss of activity against several bacterial pathogens. nih.gov Conversely, for other biological effects, medium-chain fatty acids may be optimal. Certain thermogenic N-acyl amino acids that stimulate mitochondrial uncoupling are characterized by medium-chain, rather than long-chain, fatty acyl groups. nih.gov The 16-carbon length of the palmitoyl (B13399708) chain places it in the long-chain category, which is often associated with strong membrane anchoring and interactions. nih.govnih.gov
Saturation: The presence or absence of double bonds in the acyl chain affects its conformational flexibility and packing within the lipid bilayer. Saturated chains, like the palmitoyl group, are generally more linear and flexible, allowing for denser packing against other lipids. Unsaturated chains introduce kinks, which can disrupt membrane order. This structural difference can be critical for specificity. For example, some N-acyl amino acids that act as chemical uncouplers feature unsaturated fatty acyl chains. wikipedia.org The fully saturated nature of the palmitoyl group in Palmitoyl-D-glutamic acid suggests a primary role in stable membrane integration.
The following table summarizes the general effect of acyl chain length on the antimicrobial activity of a model series of N-acyl tripeptides, illustrating the importance of the lipid component's size.
| Acyl Chain (Carbon Atoms) | Compound Example | Relative Antimicrobial Activity |
| 12 | N-lauroyl-tripeptide | Inactive |
| 16 | N-palmitoyl-tripeptide | Active |
| 18 | N-stearoyl-tripeptide | Highly Active |
| Data derived from principles discussed in SAR studies of lipopeptides. nih.gov |
Stereochemical Influence of the D-Glutamic Acid Moiety on Bioactivity
The use of a D-amino acid, as opposed to the more common L-amino acids found in natural proteins, is a critical structural feature that profoundly influences the bioactivity of this compound. acs.org Stereochemistry dictates the three-dimensional arrangement of the molecule, which is fundamental for molecular recognition by enzymes and receptors.
The primary advantages conferred by the D-glutamic acid moiety are:
Enhanced Proteolytic Stability: Most proteases, the enzymes responsible for degrading proteins and peptides, are stereospecific for L-amino acid substrates. mdpi.comnih.gov By incorporating a D-amino acid, the amide bond is rendered resistant to cleavage by these enzymes. This significantly increases the molecule's metabolic stability and biological half-life, allowing for a more sustained effect.
The table below illustrates the conceptual impact of stereochemistry on peptide stability.
| Compound | Amino Acid Chirality | Susceptibility to Proteolytic Degradation | Expected Biological Half-Life |
| Palmitoyl-L -glutamic acid | L-Enantiomer | High | Short |
| Palmitoyl-D -glutamic acid | D-Enantiomer | Low | Long |
| This table illustrates a general principle of D-amino acid incorporation on metabolic stability. mdpi.comnih.gov |
Role of Amino Acid Head Group Modifications and Side-Chain Contributions
The glutamic acid head group provides the molecule with its polar, hydrophilic character, balancing the lipophilicity of the palmitoyl tail. The specific chemical features of the glutamic acid moiety—namely its two carboxylic acid groups and the alpha-amino group involved in the amide linkage—are crucial for its biological function.
Polarity and Charge: The dicarboxylic nature of the glutamic acid head group imparts a net negative charge at physiological pH. This charge is critical for interactions with binding partners through electrostatic forces, such as salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in a receptor's binding pocket.
Side-Chain Contributions: The length and functionality of the glutamic acid side chain (-CH₂-CH₂-COOH) are important for orienting the molecule correctly within a binding site. Modifications to this side chain would be expected to significantly alter activity. For example, shortening the side chain (as in N-palmitoyl-D-aspartic acid) or extending it could change the spatial relationship between the terminal carboxyl group and the rest of the molecule, disrupting optimal binding.
Influence of the Amino Acid Type: The choice of amino acid is a key determinant of bioactivity in the N-acyl amino acid class. Studies on the enzyme Fatty Acid Amide Hydrolase (FAAH) showed that the inhibitory potency of N-arachidonoyl amino acids was dependent on the specific amino acid conjugated, with glycine (B1666218), alanine, and isoleucine conjugates showing inhibitory activity while others did not. nih.gov Furthermore, research into thermogenic N-acyl amino acids has highlighted that neutral amino acid head groups are a characteristic feature for stimulating mitochondrial uncoupling. nih.gov This underscores that the glutamic acid head group, with its acidic side chain, is a specific structural element directing the molecule toward particular biological targets, distinct from those targeted by NAAAs with neutral or basic head groups.
Conformational Analysis and Elucidation of Bioactive Conformations
The molecule's conformation is governed by the rotational freedom around several single bonds. Key torsional angles, such as those defining the relationship between the carboxyl groups and the alpha-carbon of the glutamic acid moiety, dictate the spatial arrangement of its functional groups. nih.gov Conformational analysis of glutamic acid analogues has shown that steric and electrostatic interactions, as well as hydrogen bonding, stabilize specific conformations in solution. nih.gov
For this compound, the bioactive conformation would involve a specific spatial orientation of:
The long, hydrophobic palmitoyl chain.
The negatively charged alpha-carboxyl group.
The negatively charged gamma-carboxyl group on the side chain.
The lipid chain likely serves as a membrane anchor, constraining the molecule's movement and positioning the glutamic acid head group for interaction with a receptor or enzyme active site at the membrane-water interface. The D-stereochemistry imposes its own unique set of preferred angles, leading to a distinct conformational landscape compared to its L-isomer. Elucidating this precise conformation is essential for designing peptidomimetics or small molecules that replicate its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound, a QSAR model could be developed to predict the bioactivity of novel analogues, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.
A QSAR study for this class of molecules would typically involve:
Synthesizing a Library of Analogues: This would include variations in acyl chain length (e.g., C12, C14, C18), saturation (e.g., oleoyl, linoleoyl), amino acid head group (e.g., aspartic acid, glutamine), and stereochemistry.
Measuring Biological Activity: A specific biological endpoint (e.g., IC₅₀ for enzyme inhibition, MIC for antimicrobial activity) is measured for all compounds in the library.
Calculating Molecular Descriptors: For each analogue, a set of numerical descriptors is calculated to quantify its physicochemical properties. These can include descriptors for hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume, surface area).
Developing a Mathematical Model: Statistical methods are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
For example, a hypothetical QSAR equation might look like: Bioactivity (log 1/C) = a(LogP) - b(Steric_Parameter) + c*(Electronic_Parameter) + constant
Such a model would allow researchers to predict the activity of a newly designed analogue of this compound before it is synthesized, accelerating the discovery of molecules with improved properties. mdpi.comyoutube.com
Advanced Analytical Methodologies for Detection and Quantification in Biological Systems
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of Palmitoyl-D-glutamic acid and other N-acyl amino acids. This powerful combination allows for the separation of the analyte from complex mixtures, followed by its highly specific detection and fragmentation for structural confirmation.
Targeted lipidomics is a specialized approach that focuses on the analysis of a predefined set of lipid molecules, including N-acyl amino acids like this compound. nih.govnih.govfao.orgmdpi.com This strategy offers significant advantages in sensitivity and specificity over untargeted approaches by optimizing analytical conditions for the specific analytes of interest. The process typically involves a series of purification steps to enrich the lipid fraction from a biological sample, followed by nano-liquid chromatography (nano-LC) coupled to tandem mass spectrometry (MS/MS). nih.gov The use of nano-LC enhances sensitivity, making it possible to detect low-abundance lipids. nih.govnih.gov High-throughput screening of the generated datasets can be performed using specialized search algorithms that analyze fragment ions to identify and quantify known and potentially novel N-acyl amino acids. nih.govfao.org This targeted approach has been successfully employed to identify and quantify a wide range of endogenous N-acyl amino acids in biological tissues, such as the rat brain, with levels ranging from picomoles to femtomoles per gram of tissue. nih.gov
| Parameter | Description | Relevance to this compound |
| Sample Preparation | Extraction and purification of lipids from biological matrices. | Crucial for removing interfering substances and concentrating the analyte. |
| Chromatography | Separation of individual lipid species. | Nano-LC provides high resolution and sensitivity for separating this compound from other lipids. |
| Mass Spectrometry | Detection and fragmentation of target molecules. | High-resolution MS/MS allows for accurate mass determination and structural confirmation. |
| Data Analysis | High-throughput screening using fragment ion analysis. | Enables the identification and quantification of this compound within complex datasets. |
For highly sensitive and specific quantification of this compound, multiple reaction monitoring (MRM) is the method of choice. nih.govwikipedia.orgresearchgate.netcuni.cz MRM is a tandem mass spectrometry technique performed on a triple quadrupole mass spectrometer, which offers exceptional selectivity by monitoring specific precursor-to-product ion transitions. nih.govwikipedia.orgcuni.cz In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of this compound. This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific fragment ion characteristic of this compound. wikipedia.org This highly specific detection method minimizes background noise and allows for accurate quantification even in complex biological matrices. nih.govcuni.cz The use of stable isotope-labeled internal standards, such as this compound containing ¹³C or ²H, is crucial for achieving high accuracy and precision in MRM-based quantification. nih.govresearchgate.net This approach has been widely applied in targeted proteomics and metabolomics for the absolute quantification of a wide range of molecules, including peptides and small molecule biomarkers. nih.govresearchgate.net
| Step | Description | Application to this compound |
| Precursor Ion Selection (Q1) | Isolates the molecular ion of the target analyte. | The specific m/z of protonated or deprotonated this compound is selected. |
| Fragmentation (q2) | The selected precursor ion is fragmented by collision-induced dissociation. | Generates characteristic fragment ions of this compound. |
| Product Ion Selection (Q3) | Isolates a specific fragment ion for detection. | A unique and intense fragment ion is selected to ensure specificity. |
| Quantification | The intensity of the selected product ion is measured over time. | The peak area is proportional to the concentration of this compound in the sample. |
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. nih.govacs.org The fragmentation pattern generated in the mass spectrometer provides a molecular fingerprint that confirms the identity of the compound. Collision-induced dissociation (CID) is a commonly used fragmentation technique; however, for palmitoylated molecules, it can sometimes lead to the loss of the palmitoyl (B13399708) group, complicating spectral interpretation. nih.govacs.orgnih.gov
An alternative and often more informative fragmentation method for palmitoylated peptides and potentially for N-acyl amino acids is electron transfer dissociation (ETD). nih.govacs.org ETD is a non-ergodic fragmentation method that preserves labile post-translational modifications, such as palmitoylation, while cleaving the peptide backbone. nih.govacs.org This technique produces a rich series of c- and z-type fragment ions, which allows for the precise localization of the palmitoyl group and confirmation of the amino acid sequence. nih.gov While developed for peptides, the principles of ETD can be applied to the structural analysis of this compound to confirm the integrity of the entire molecule, including the fatty acid and amino acid moieties.
High-Performance Liquid Chromatography (HPLC) with Specialized Column Chemistries
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of biomolecules. liberty.eduwho.intmyfoodresearch.com For the analysis of this compound and its related polar conjugates, specialized column chemistries are employed to achieve optimal separation based on the specific physicochemical properties of the analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for polar and amphipathic molecules, making it well-suited for the analysis of polar acyl amino acid conjugates. hilicon.comwaters.comnih.govrsc.orgnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. waters.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the mobile phase. nih.gov This technique is particularly advantageous for separating lipid classes based on the polarity of their head groups. hilicon.comnih.gov In the context of this compound, HILIC would be effective in separating it from non-polar lipids and could also differentiate it from other N-acyl amino acids with different amino acid head groups. hilicon.comrsc.org Furthermore, the high organic content of the mobile phase in HILIC can enhance electrospray ionization (ESI) efficiency, leading to improved sensitivity in LC-MS applications. waters.com
| Feature | Description | Advantage for this compound Analysis |
| Stationary Phase | Polar (e.g., silica, diol) | Retains polar analytes. |
| Mobile Phase | High organic solvent content with a small aqueous portion | Facilitates partitioning of polar molecules. |
| Separation Mechanism | Partitioning based on hydrophilicity | Effective for separating polar head groups of acyl amino acids. |
| Compatibility with MS | High organic mobile phase enhances ESI | Increased sensitivity for detection. |
| Component | Description | Role in Separation of this compound |
| Stationary Phase | Insoluble resin with fixed charged groups (e.g., sulfonate). | Interacts with the charged moieties of the analyte. |
| Mobile Phase | Buffered aqueous solution with controlled pH and ionic strength. | Elutes analytes based on their affinity for the stationary phase. |
| Separation Principle | Reversible exchange of ions between the analyte and the stationary phase. | Separates based on the net charge of the amino acid derivative. |
Derivatization Strategies for Enhanced Chromatographic Separation and Mass Spectrometric Detection
Derivatization is a critical step in the analysis of amino acids and their derivatives, aiming to modify the analyte to improve its volatility, chromatographic behavior, and/or detectability. sigmaaldrich.com For this compound, derivatization serves to enhance its separation from matrix components and improve its ionization efficiency and fragmentation patterns in mass spectrometry.
The choice of derivatization strategy depends on the analytical platform being used, primarily high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS).
Pre-Column Derivatization for HPLC: For liquid chromatography, derivatization reagents are used to attach a fluorescent or UV-absorbing tag to the amino group of the glutamic acid moiety. This process is typically performed before the sample is injected into the HPLC system. nih.gov
o-Phthalaldehyde (OPA): This reagent reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. OPA is advantageous for its rapid reaction time and the stability of its derivatives, enabling sensitive fluorescence detection. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent adducts. The derivatization reaction is swift, and the resulting products can be detected via fluorescence (excitation at ~265 nm, emission at ~310 nm) or UV absorbance. creative-proteomics.com
Dansyl Chloride: This reagent reacts with primary and secondary amino groups to produce intensely fluorescent derivatives that also have strong UV absorption characteristics. While the derivatization process is straightforward, the reaction kinetics can be slow. creative-proteomics.com
A significant challenge in analyzing lipidated molecules like this compound is the large difference in hydrophobicity between the modified and unmodified forms. nih.gov One advanced strategy involves the derivatization of any unmodified glutamic acid with a tag that increases its hydrophobicity, such as a perfluoroalkyl group. This allows for the simultaneous analysis and relative quantification of both the palmitoylated and non-palmitoylated forms in a single chromatographic run. nih.govresearchgate.net
Derivatization for GC-MS: Gas chromatography requires analytes to be volatile and thermally stable. The polar carboxylic acid and amine groups of this compound make it non-volatile. Therefore, derivatization is essential to cap these active hydrogens. sigmaaldrich.com
Silylation: This is a common technique where active hydrogens on hydroxyl, amine, and carboxyl groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create more stable and less moisture-sensitive derivatives suitable for GC-MS analysis. sigmaaldrich.com The resulting TBDMS derivatives are more volatile and exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. sigmaaldrich.com
| Derivatization Reagent | Target Functional Group | Analytical Platform | Detection Method | Key Characteristics |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Fluorescence | Rapid reaction; forms stable, highly fluorescent derivatives. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC | Fluorescence, UV | Fast reaction; stable product; potential for interference from reagent hydrolysis. creative-proteomics.com |
| Dansyl Chloride | Primary and Secondary Amines | HPLC | Fluorescence, UV | Simple procedure; produces strong signals but has slow reaction kinetics. creative-proteomics.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -NH2, -COOH, -OH, -SH | GC-MS | Mass Spectrometry | Increases volatility for GC; derivatives are more stable and less moisture-sensitive than other silylating agents. sigmaaldrich.com |
Spectroscopic Techniques for Characterization in Solution (e.g., UV-Vis for detection)
Spectroscopic techniques are vital for characterizing and quantifying molecules in solution. For a compound like this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for detection, particularly after chromatographic separation.
Direct UV-Vis detection of underivatized this compound is challenging. The molecule lacks extensive conjugation or a strong chromophore that absorbs in the near-UV or visible range. creative-proteomics.com Its absorption is primarily limited to the far-UV region, stemming from specific electronic transitions within its structure.
Amide and Carboxyl Chromophores: The principal absorbing centers (chromophores) in the molecule are the amide linkage (-CONH-) formed between palmitic acid and glutamic acid, and the two carboxyl groups (-COOH) of the glutamic acid residue.
π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the amide and carboxyl groups, these are high-energy transitions that result in strong absorption in the far-UV region, typically between 190 and 220 nm. For instance, poly(γ-glutamic acid) exhibits a maximum absorption wavelength (λmax) at 216 nm. nih.gov
n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. For carbonyl compounds, these transitions result in weak absorption bands at longer wavelengths, generally in the 270-300 nm range. masterorganicchemistry.com While theoretically present, these absorptions are often of very low intensity and can be difficult to distinguish from the background noise.
Due to the low absorbance and potential for interference in the far-UV region, direct quantification of this compound in biological samples by UV-Vis is often impractical. The more effective approach is to use the derivatization strategies mentioned previously (Section 6.3) to introduce a potent chromophore into the molecule. This shifts the absorption maximum to a longer, more analytically useful wavelength where there is less interference. For example, a derivatization reaction can allow for reliable measurement at a wavelength such as 265 nm. nih.gov
| Electronic Transition | Associated Chromophore | Approximate Wavelength (λmax) Range | Intensity | Notes |
|---|---|---|---|---|
| π → π | Amide (-CONH-), Carboxyl (-COOH) | 190 - 220 nm | Strong | High-energy transition responsible for the main absorption peak in the far-UV region. nih.gov |
| n → π | Carbonyl (C=O) of Amide and Carboxyls | 270 - 300 nm | Weak | Low-energy transition that is often difficult to observe due to its low intensity. masterorganicchemistry.com |
Computational Modeling and in Silico Simulation for Mechanistic Elucidation and Predictive Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how N-palmitoyl-D-glutamic acid might interact with potential protein receptors.
Binding affinity calculations estimate the strength of the interaction between a ligand, such as N-palmitoyl-D-glutamic acid, and its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction. Docking algorithms systematically sample various conformations and orientations of the ligand within the protein's binding site to identify the pose with the most favorable binding energy.
For N-palmitoyl-D-glutamic acid, with its dual hydrophobic (palmitoyl chain) and hydrophilic (D-glutamic acid head) nature, potential receptor targets could include enzymes involved in lipid metabolism, signaling proteins with lipid-binding domains, or cell surface receptors. The calculated binding affinity helps in prioritizing potential targets for further experimental validation.
Table 1: Illustrative Binding Affinity Data from Molecular Docking This table presents hypothetical data for illustrative purposes, as specific docking studies for Palmitoyl-D-glutamic acid are not broadly published.
| Potential Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |
|---|---|---|---|
| Fatty Acid Binding Protein 4 (FABP4) | 2HMB | -8.5 | 3.52 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 3DZY | -9.2 | 1.15 |
| Carnitine Palmitoyltransferase II (CPT-II) | 2H4T | -7.9 | 8.11 |
Beyond predicting binding strength, molecular docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For N-palmitoyl-D-glutamic acid, the long palmitoyl (B13399708) tail would be expected to form extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues within a binding pocket. Simultaneously, the D-glutamic acid headgroup, with its carboxyl groups, can act as a hydrogen bond donor and acceptor, forming key connections with polar or charged residues like Arginine, Lysine, or Serine. Identifying these key interacting residues is fundamental to understanding the specificity of the binding and the functional consequences of the interaction.
Molecular Dynamics (MD) Simulations of N-Palmitoyl-D-glutamic Acid in Complex Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and conformational changes of molecules over time. This is particularly valuable for studying how N-palmitoyl-D-glutamic acid behaves in environments like cell membranes.
MD simulations can model the process of how N-palmitoyl-D-glutamic acid associates with and inserts into a lipid bilayer, a key component of cell membranes. The simulation would typically place the molecule in an aqueous solution near a pre-built membrane model (e.g., a POPC or POPE bilayer). Over the course of the simulation, the hydrophobic palmitoyl chain is expected to spontaneously partition from the water phase into the hydrophobic core of the membrane to minimize its exposure to the polar environment. The simulation can track the timeline and energetics of this insertion process, revealing whether the molecule remains anchored at the interface or fully integrates into the bilayer. This process is driven by the hydrophobic effect, a primary force in the organization of biological membranes.
In an aqueous system, the long hydrophobic tail of N-palmitoyl-D-glutamic acid would likely cause it to aggregate or adopt conformations that minimize the exposure of the tail to water. In contrast, once inserted into a lipid bilayer, the molecule's conformation is significantly influenced by its new environment. MD simulations show that the palmitoyl chain tends to align with the acyl chains of the surrounding lipid molecules. The D-glutamic acid headgroup would typically reside at the membrane-water interface, where it can interact with the polar headgroups of the lipids and the surrounding water molecules. These simulations can also calculate order parameters, which quantify the flexibility and orientation of the acyl chain, indicating how the molecule influences the local structure and fluidity of the membrane.
Quantum Mechanical (QM) Calculations for Elucidating Reaction Mechanisms
While molecular docking and MD rely on classical mechanics (force fields), quantum mechanical (QM) calculations are based on the fundamental principles of quantum physics. This allows for a highly accurate description of electronic structure and the breaking and forming of chemical bonds, making it the method of choice for studying chemical reactions. For N-palmitoyl-D-glutamic acid, QM calculations could be used to investigate its chemical reactivity, such as the hydrolysis of the amide bond or reactions involving the carboxyl groups. By calculating the energy profile of a proposed reaction pathway, researchers can identify transition states and determine the activation energy, providing deep insight into the feasibility and mechanism of the reaction at a subatomic level.
Machine Learning and Artificial Intelligence Applications in Biochemical Pathway Prediction and Enzyme Kinetics
A comprehensive review of scientific literature and databases reveals a notable absence of specific studies applying machine learning (ML) and artificial intelligence (AI) to elucidate the biochemical pathways and enzyme kinetics of This compound . While computational approaches are increasingly pivotal in biochemical research, their direct application to this particular compound is not documented in existing research.
The fields of machine learning and AI have equipped researchers with powerful tools for predicting how novel molecules might be synthesized, metabolized, or interact with biological systems. mdpi.com These technologies excel at identifying patterns in vast datasets, allowing for the forecasting of complex biochemical phenomena. nih.gov For instance, sophisticated platforms can now automatically predict potential links within biochemical pathway networks using graph representation learning models. nih.govnih.gov Such systems are trained on extensive databases of known reactions and can hypothesize the roles of new or uncharacterized molecules. nih.govnih.gov
In a typical application, ML models are trained on large datasets containing information about known metabolic pathways. mdpi.com These models can then be used to predict which pathways a new compound might be involved in, helping to understand its metabolic fate. arxiv.org This is particularly useful in fields like drug discovery for assessing absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Similarly, AI is being leveraged to understand and engineer enzyme function. By analyzing amino acid sequences and known catalytic activities, AI can predict an enzyme's substrate specificity and reaction kinetics. preprints.org These predictive capabilities can accelerate the discovery of enzymes that might act on a novel substrate or guide the engineering of new enzymatic functions.
However, the application of these advanced computational tools is contingent on the availability of relevant data for model training and validation. The current body of scientific work lacks specific experimental data on This compound that would be necessary to build and test predictive ML or AI models for its biochemical behavior. While in silico methods have been used to analyze the enzyme selectivity for related molecules like S(L)-glutamate and R(D)-aspartate, this research has not extended to their palmitoylated D-enantiomer forms.
Q & A
Q. What experimental design considerations are critical for studying this compound’s interaction with lipid bilayers or cellular membranes?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify membrane binding affinity. Incorporate FINER criteria (Feasible, Novel, Ethical, Relevant) to optimize lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes) and pH conditions. Control for confounding factors like serum proteins in cell culture media, which may sequester the compound. Validate findings using dual-quenching assays or confocal microscopy for spatial localization .
Q. How can systematic reviews resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Apply PRISMA guidelines to structure literature reviews, focusing on databases like PubMed and SciFinder. Use Boolean operators (e.g., "this compound AND (bioactivity OR mechanism)") to identify primary studies. Analyze heterogeneity via meta-regression, accounting for variables like cell type (e.g., HEK293 vs. primary neurons) or dosage ranges. Cross-reference in vitro/in vivo discrepancies using tools like SYRCLE’s risk-of-bias checklist to prioritize high-confidence findings .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-palmitate derivatives) ensures precision in plasma or tissue homogenates. For spatial mapping, MALDI-TOF imaging can localize the compound in histological sections. Validate methods using spike-recovery experiments (85–115% acceptable range) and matrix effect assessments. Cross-calibrate with orthogonal techniques like GC-MS to confirm accuracy .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
- Methodological Answer : Employ compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption (Ka), volume of distribution (Vd), and clearance (CL). Use radiolabeled (³H or ¹⁴C) analogs for tracer studies in rodent models. Collect serial blood/tissue samples over 24–48 hours, analyzing via scintillation counting or LC-MS. Address ethical considerations by adhering to ARRIVE 2.0 guidelines for animal reporting .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression tools (GraphPad Prism, R). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for intra-subject variability. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) to validate sample sizes .
Q. How can researchers address batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement quality control (QC) protocols: (1) NMR fingerprinting for structural consistency, (2) HPLC purity thresholds (>98%), and (3) biological activity assays (e.g., enzyme inhibition) as functional validation. Use multivariate analysis (PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with QC outcomes. Document deviations in electronic lab notebooks for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
